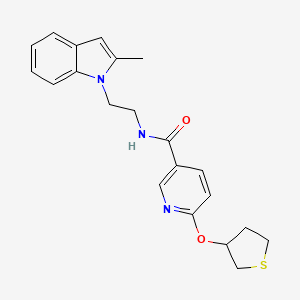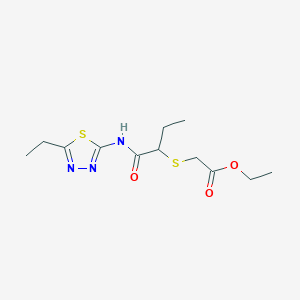
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MIETT, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MIETT is a multi-targeted agent that can interact with various proteins and enzymes in the body, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is complex and involves the interaction of the compound with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and histone deacetylase. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its multi-targeted nature, which allows it to interact with various proteins and enzymes in the body. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One potential direction is the development of this compound-based therapies for the treatment of cancer and other diseases. Another potential direction is the study of this compound's interaction with various proteins and enzymes in the body, which could lead to the discovery of new therapeutic targets. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability and affordability of the compound for research purposes.
Conclusion:
In conclusion, this compound is a promising small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The complex mechanism of action of this compound makes it a challenging compound to study, but its multi-targeted nature and various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the intermediate compound. This is followed by the reaction of the intermediate with 6-hydroxy-nicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use as an anti-viral agent.
Eigenschaften
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-22-21(25)17-6-7-20(23-13-17)26-18-8-11-27-14-18/h2-7,12-13,18H,8-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWOLLTJGSNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-N-[5-(5-{[4-(2-pyrimidinyl)piperazino]methyl}-1,2,4-oxadiazol-3-yl)-2-pyridyl]amine](/img/structure/B2623101.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)
![2-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2623103.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2623111.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)
![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)

![6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2623121.png)
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)